![molecular formula C17H15NO4 B371343 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 298215-50-6](/img/structure/B371343.png)
6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (DMMB) is a heterocyclic compound belonging to the benzoxazinone family. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 145-147°C. DMMB has been used in scientific research applications due to its unique properties. It has a wide range of applications in fields such as organic synthesis, pharmaceuticals, and biochemistry.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one interacts with specific proteins in the cell, leading to a change in the structure and function of the proteins. This change in protein structure and function is thought to be responsible for the biological effects of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The use of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and should be handled with care. It is also a volatile compound, and so should be handled in a well-ventilated area.
Future Directions
There are a number of potential future directions for research on 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. These include further studies of its mechanism of action, studies of its effects on different types of cells and tissues, and studies of its potential applications in medicine and agriculture. Additionally, further studies of its structure-activity relationship may lead to the development of more effective analogues of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Finally, research into its potential toxicity and environmental impact should be conducted.
Synthesis Methods
6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one can be synthesized through a two-step process. The first step involves the reaction of 4-methyl phenol with o-chlorobenzoyl chloride. This reaction produces 4-methyl-2-chlorobenzoyl chloride. The second step involves the reaction of 4-methyl-2-chlorobenzoyl chloride with dimethoxybenzene. This reaction produces 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
Scientific Research Applications
6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as a model compound for studying the structure-activity relationship of benzoxazinones, and as a chromogenic substrate for β-glucuronidase. It has also been used in studies of the mechanism of action of benzoxazinones on plants and animals.
properties
IUPAC Name |
6,7-dimethoxy-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-4-6-11(7-5-10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMKWYJOCUGHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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